

Technical Guide: Pyrimidine-2-carbonyl Chloride for Heterocyclic Functionalization

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Compound of Interest

Compound Name: *Pyrimidine-2-carbonyl chloride*

CAS No.: 220769-83-5

Cat. No.: B1319482

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Executive Summary

Pyrimidine-2-carbonyl chloride (CAS 220769-83-5) is a high-value electrophilic reagent used to introduce the pyrimidine-2-yl moiety into pharmaceutical scaffolds. This heterocyclic fragment is a privileged pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors, antivirals, and CNS-active agents due to its ability to modulate lipophilicity (LogP) and engage in specific hydrogen bonding interactions (acceptor at N1/N3).

This guide details the handling, in situ generation, and coupling protocols for this reagent. Unlike its pyridine analog, the pyrimidine ring is significantly more electron-deficient, making the C2-carbonyl highly reactive toward nucleophiles but also prone to rapid hydrolysis. Successful utilization requires strict anhydrous conditions and precise base control.

Chemical Profile & Properties[1][2][3][4][5][6][7][8] [9]

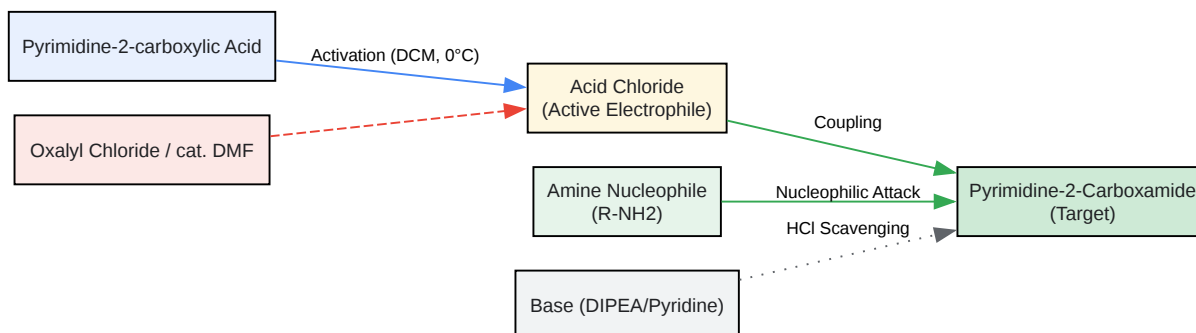
Property	Specification
IUPAC Name	Pyrimidine-2-carbonyl chloride
CAS Number	220769-83-5
Molecular Formula	C ₅ H ₃ ClN ₂ O
Molecular Weight	142.54 g/mol
Physical State	White to off-white crystalline solid (low melting) or oil (depending on purity)
Reactivity Class	Acyl halide; Moisture sensitive; Lachrymator
Storage	-20°C under inert atmosphere (Ar/N ₂); Hydrolyzes to acid in moist air
Solubility	Soluble in DCM, THF, Chloroform, Acetonitrile

Mechanistic Principles

The introduction of the pyrimidine moiety via the acid chloride proceeds through a classical Nucleophilic Acyl Substitution.

- **Activation:** The electron-withdrawing nature of the pyrimidine ring (containing two nitrogen atoms) enhances the electrophilicity of the carbonyl carbon at the 2-position compared to benzoyl chloride or nicotinoyl chloride.
- **Addition:** The nucleophile (e.g., primary/secondary amine) attacks the carbonyl carbon, forming a tetrahedral intermediate.
- **Elimination:** The chloride ion is expelled, reforming the carbonyl and generating the amide bond.
- **Base Role:** A tertiary amine (DIPEA, TEA) or pyridine is required to scavenge the HCl byproduct, preventing protonation of the nucleophile or the pyrimidine ring itself.

Diagram: Reaction Mechanism & Workflow



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Caption: Workflow for the conversion of the acid precursor to the amide via the acid chloride intermediate.

Experimental Protocols

Due to the instability of commercial **pyrimidine-2-carbonyl chloride**, fresh in situ preparation from Pyrimidine-2-carboxylic acid is the "Gold Standard" for reliability in SAR (Structure-Activity Relationship) campaigns.

Protocol A: In Situ Generation & Coupling (Recommended)

This method avoids shelf-stability issues and ensures high reactivity.

Reagents:

- Pyrimidine-2-carboxylic acid (1.0 equiv)
- Oxalyl chloride (1.5 equiv)
- DMF (Catalytic, 2-3 drops)
- Dichloromethane (DCM), anhydrous
- Amine partner (1.0 - 1.2 equiv)

- DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Step-by-Step Methodology:

- Acid Chloride Formation:
 - Charge a flame-dried RBF with Pyrimidine-2-carboxylic acid (e.g., 5.0 mmol) and anhydrous DCM (20 mL) under N₂.
 - Cool to 0°C.[1]
 - Add Oxalyl chloride (7.5 mmol) dropwise.
 - Add catalytic DMF (2 drops). Note: Gas evolution (CO, CO₂, HCl) will be vigorous.
 - Stir at 0°C for 30 min, then warm to RT for 2 hours.
 - Critical Step: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in anhydrous DCM (10 mL). This is your stock Acid Chloride solution.
- Coupling Reaction:
 - In a separate vessel, dissolve the Amine partner (5.0 mmol) and DIPEA (15.0 mmol) in anhydrous DCM (15 mL). Cool to 0°C.[1]
 - Add the Acid Chloride solution dropwise to the amine solution over 10 minutes.
 - Monitor by TLC/LCMS. Conversion is typically complete within 1-2 hours at RT.
- Workup:
 - Quench with sat. NaHCO₃ (aq).[2]
 - Extract with DCM (3x).
 - Wash organics with Brine, dry over Na₂SO₄, and concentrate.
 - Purify via flash chromatography (typically MeOH/DCM gradients).

Protocol B: Using Commercial Reagent

If using commercial CAS 220769-83-5:

- Assess physical state: If the solid is sticky or discolored (yellow/orange), it has likely hydrolyzed.
- Titration: React a small aliquot with excess benzylamine and check LCMS for quantitative conversion to benzylamide before committing valuable amine substrate.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield / Hydrolysis	Wet solvents or old reagent.	Use freshly distilled DCM. Generate acid chloride in situ (Protocol A).
Symmetric Anhydride	Incomplete activation or water ingress.	Ensure excess Oxalyl chloride is used and fully removed.
Side Reactions (N-acylation)	Pyrimidine ring protonation.	Use a non-nucleophilic base (DIPEA) instead of TEA. Ensure base excess (≥ 3 equiv).
Regioselectivity	Multiple nucleophilic sites on amine.	Conduct reaction at -78°C to -20°C to favor the most nucleophilic amine.

Case Study: Synthesis of Kinase Inhibitor Intermediate

Context: Synthesis of a VEGFR-2 inhibitor scaffold containing a pyrimidine hinge binder.

Objective: Couple 4-chloro-3-(trifluoromethyl)aniline with **pyrimidine-2-carbonyl chloride**.

Experimental Data:

- Scale: 10 mmol.
- Method: Protocol A (Oxalyl chloride activation).
- Observation: Direct use of commercial acid chloride yielded 45% product due to partial hydrolysis. In situ generation yielded 88% product.
- Purification: The product precipitated upon addition of hexanes to the reaction mixture, simplifying isolation (filtration).

Safety & Handling

- Corrosivity: **Pyrimidine-2-carbonyl chloride** causes severe skin burns and eye damage (Category 1B).
- Inhalation: Reacts with mucosal moisture to form HCl gas. Use only in a well-ventilated fume hood.
- Quenching: Quench excess acid chloride with MeOH or aqueous bicarbonate slowly; reaction is exothermic.

References

- Commercial Availability & Properties: **Pyrimidine-2-carbonyl chloride** (CAS 220769-83-5). [3] PubChem.[4][3][5] Available at: [\[Link\]](#)
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